![molecular formula C14H16N2O4 B13871818 3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents and anhydrous reagents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent. It is also being investigated for its antiviral, antibacterial, and anti-inflammatory properties.
Material Science: The unique structure of the compound makes it suitable for use in the development of new materials with specific properties.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenoxy group and pentanoic acid moiety contribute to its versatility in various chemical reactions and applications.
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]pentanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-3-11(8-13(17)18)19-12-6-4-5-10(7-12)14-15-9(2)20-16-14/h4-7,11H,3,8H2,1-2H3,(H,17,18) |
InChIキー |
GJMYDPRXGCIXJO-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=O)O)OC1=CC=CC(=C1)C2=NOC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


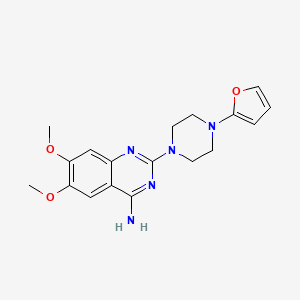
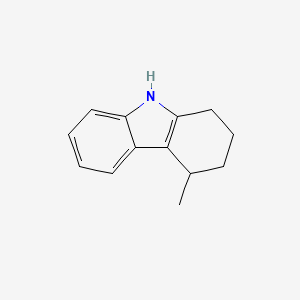
![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
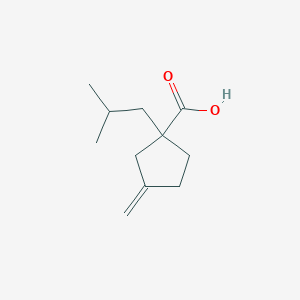
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)
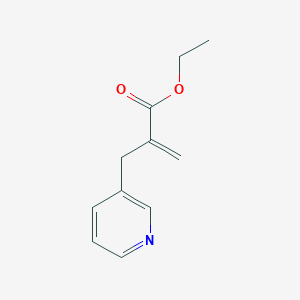
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)
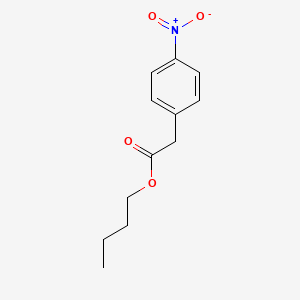
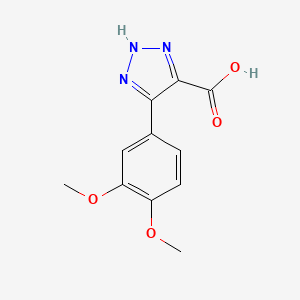
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)



